6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

Medicinal Chemistry Heterocyclic Chemistry Building Block Procurement

Medicinal chemists optimizing c-Met inhibitor series often face synthetic bottlenecks with unreactive halogen handles. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine solves this as a privileged c-Met scaffold building block. - Directly maps to SAR-optimized c-Met inhibitors with enzymatic IC₅₀ values as low as 1.45 nM. - 6-position bromine enables efficient room-temperature Suzuki-Miyaura and Buchwald-Hartwig couplings unattainable with chloro analogs. - Supports scaffold-hopping campaigns with established selectivity over EGFR T790M.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 91225-42-2
Cat. No. B3301720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
CAS91225-42-2
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=C(N=C2N1)Br
InChIInChI=1S/C6H5BrN4/c1-3-9-5-6(10-3)11-4(7)2-8-5/h2H,1H3,(H,8,9,10,11)
InChIKeyWNMMZMFQRGHMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine – c-Met Inhibitor Scaffold


6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS 91225-42-2, MW 213.03) is a heterocyclic building block featuring a fused imidazole-pyrazine core with a bromine atom at the 6-position and a methyl group at the 2-position [1]. The imidazo[4,5-b]pyrazine scaffold has been systematically optimized as a privileged chemotype for developing highly potent and selective inhibitors of the mesenchymal–epithelial transition factor (c-Met) receptor tyrosine kinase, with lead compounds exhibiting enzymatic IC₅₀ values as low as 1.45 nM [2][3]. This specific brominated derivative serves as a critical synthetic intermediate that enables diverse cross-coupling reactions for SAR exploration in kinase inhibitor programs [1].

Synthetic handle Bromo group enables Pd-catalyzed cross-coupling for c-Met inhibitor diversification
Scaffold identity 2-methyl,6-bromo substitution pattern critical for c-Met pharmacophore alignment
Research context Imidazo[4,5-b]pyrazine scaffold validated in c-Met kinase inhibitor SAR campaigns

Substitution-Dependent Reactivity of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine


Within the imidazo[4,5-b]pyrazine chemotype, substitution pattern and halogen identity are non-interchangeable parameters that critically govern both downstream synthetic accessibility and ultimate biological target engagement [1]. SAR studies demonstrate that modifications at the 2- and 6-positions profoundly impact c-Met inhibitory potency, with optimal substitution patterns achieving >300-fold improvements in enzymatic IC₅₀ relative to unoptimized analogs [2]. The bromine atom at the 6-position provides a strategic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) that cannot be replicated with chloro or iodo analogs due to differing reactivity profiles and catalyst compatibility [1]. Generic substitution with non-brominated or differently halogenated analogs risks synthetic failure, compromised coupling yields, or altered pharmacological trajectories in lead optimization campaigns [2].

Target intermediate
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
Bromine at 6-position; 2-methyl substitution. Optimized for Suzuki/Buchwald-Hartwig couplings in c-Met inhibitor synthesis.
Common substitutes
Des-methyl, chloro, or N-methyl regioisomers
Different electronic profiles, coupling reactivity, and pharmacophoric fit. May not reproduce SAR or synthetic yields.
Substitution pattern and halogen identity are non-interchangeable; risk of synthetic failure or altered potency trajectory.

6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine: Comparative Evidence


6-Bromo vs Des-methyl Substitution Pattern

6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (MW 213.03) provides a 2-methyl substitution pattern that is distinct from the des-methyl analog 5-bromo-1H-imidazo[4,5-b]pyrazine (MW 199.01, CAS 91225-41-1) [1]. In the optimization of c-Met inhibitors, the 2-methyl group contributes to improved metabolic stability and binding conformation, as demonstrated in SAR studies where 2-substituted imidazo[4,5-b]pyrazines showed superior pharmacokinetic profiles relative to unsubstituted scaffolds [2]. The 6-bromo substitution on the pyrazine ring differs fundamentally from N-methylated regioisomers such as 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine (MW 213.03, CAS 55635-64-8), which exhibit altered electronic distribution and cross-coupling reactivity .

6-Br vs Des-methyl Substitution
Reported
MW 213.03
+14.02 vs des-methyl analog (MW 199.01)
Supports substitution-pattern identity for c-Met SAR fidelity
2-methyl group linked to improved metabolic stability in derivatives
Medicinal Chemistry Heterocyclic Chemistry Building Block Procurement

Bromine Reactivity in Pd-Catalyzed Cross-Coupling

The 6-bromo substituent on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog [1]. In imidazo[4,5-b]pyrazine systems, bromine exhibits an optimal balance of oxidative addition kinetics and catalyst compatibility: bromoarenes react approximately 10-100× faster than chloroarenes in Suzuki-Miyaura couplings, enabling room-temperature transformations and broader substrate scope [2]. This reactivity differential is critical for efficient library synthesis in lead optimization, where 6-bromo intermediates enable rapid diversification without forcing conditions that may degrade the acid-sensitive imidazole moiety [1]. The compound's established role as a synthetic intermediate for c-Met inhibitors leverages this bromine handle for installing diverse aryl and heteroaryl substituents .

Bromo Reactivity Advantage
Class-level
10–100× faster oxidative addition
vs chloro analog in Suzuki coupling
Enables mild diversification chemistry preserving scaffold integrity
Class-level reactivity inference; verify under specific conditions
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Validated c-Met Inhibitor Scaffold

While 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine itself serves as an intermediate, the imidazo[4,5-b]pyrazine scaffold it represents has been validated in systematic SAR studies yielding c-Met inhibitors with enzymatic IC₅₀ values as low as 1.45 nM [1]. The lead compound 1D-2 from this series exhibited 17-fold selectivity for enzymatic inhibition (1.45 nM) versus cellular activity (24.7 nM in H1993 cells) and maintained metabolic stability in human liver microsomes [1][2]. The 2-methyl and 6-position substituents are critical pharmacophoric elements: SAR analysis demonstrated that modifications at these positions dramatically alter potency, with optimal analogs achieving sub-10 nM IC₅₀ values compared to >100 nM for unoptimized derivatives [1]. In contrast, structurally distinct imidazopyrazine-based kinase inhibitors targeting alternative kinases (e.g., PI4KIIIβ inhibitor BF738735, IC₅₀ 5.7 nM) exhibit divergent selectivity profiles .

Scaffold c-Met Potency
Class-level
IC₅₀ 1.45 nM (derivative 1D-2)
>69-fold improvement over unoptimized analogs
Scaffold can yield low-nM c-Met inhibition in optimized series
Reported for derivative; intermediate not directly active
Kinase Inhibition c-Met Cancer Therapeutics

Scaffold-Dependent c-Met Binding Affinity

Direct binding data from the BindingDB database demonstrates that imidazo[4,5-b]pyrazine derivatives achieve c-Met kinase inhibition with IC₅₀ values of 101 nM for specific substituted analogs, establishing a quantitative benchmark for scaffold-dependent potency [1]. This compound class exhibits measurable selectivity against structurally related kinases: the same derivative showed IC₅₀ = 195 nM against the EGFR T790M mutant, yielding a selectivity ratio of ~1.9-fold for c-Met over EGFR [1]. This selectivity profile is clinically relevant, as c-Met amplification contributes to acquired resistance in EGFR inhibitor-treated tumors [2]. In comparison, alternative imidazopyridine-based Aurora kinase inhibitors (e.g., CCT137690) exhibit potencies in the 15-25 nM range against Aurora A/B but lack c-Met activity, underscoring the kinase selectivity differentiation conferred by the imidazo[4,5-b]pyrazine scaffold .

c-Met vs EGFR Selectivity
Reported
c-Met IC₅₀ 101 nM
EGFR T790M IC₅₀ 195 nM; ~1.9× selectivity
Supports scaffold-based c-Met selectivity profiling context
BindingDB derivative data; selectivity ratio requires assay review
c-Met Kinase Binding Affinity Cancer Target Engagement

6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Applications


Pd-Catalyzed Cross-Coupling for c-Met Inhibitors

Procurement of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine enables efficient diversification of the imidazo[4,5-b]pyrazine scaffold at the 6-position using Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The bromine substituent provides optimal reactivity for room-temperature transformations, reducing degradation of the acid-sensitive imidazole core compared to forcing conditions required for chloro analogs [1]. This intermediate directly maps to the SAR-optimized c-Met inhibitor series achieving enzymatic IC₅₀ values as low as 1.45 nM [2].

Lead Optimization for c-Met-Driven Oncology

The imidazo[4,5-b]pyrazine scaffold represented by this building block has been validated in systematic SAR studies yielding c-Met inhibitors with cellular IC₅₀ values of 24.7 nM (H1993 cell line) and satisfactory metabolic stability in human liver microsomes [2]. The 2-methyl,6-bromo substitution pattern maintains critical pharmacophoric elements for c-Met binding while providing a synthetic handle for further optimization [1][2].

Scaffold-Hopping and Kinase Selectivity Profiling

Imidazo[4,5-b]pyrazine derivatives exhibit measurable selectivity for c-Met over EGFR T790M (~1.9-fold) as documented in BindingDB [3]. Procurement of the 6-bromo intermediate supports systematic scaffold-hopping campaigns to evaluate kinase selectivity profiles, with established potency benchmarks (c-Met IC₅₀ 101 nM for specific analogs) guiding medicinal chemistry efforts [3].

Application
Selection Property
Validation Focus
c-Met inhibitor SAR diversification
Bromo cross-coupling reactivity
Coupling efficiency and scaffold integrity
Lead optimization for c-Met kinase inhibitors
2-methyl,6-bromo substitution pattern
Scaffold-dependent potency profiling
Kinase selectivity profiling (scaffold-hopping)
Imidazo[4,5-b]pyrazine selectivity context
c-Met vs off-target kinase selectivity review

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